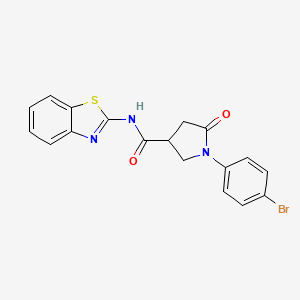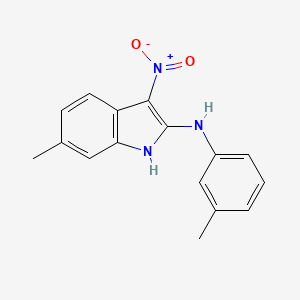![molecular formula C17H24N2O B4089038 1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4089038.png)
1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide
Vue d'ensemble
Description
1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide, also known as WF-23, is a synthetic compound that belongs to the class of bicyclic amides. It was first synthesized in the 1980s and has since been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective blocker of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synapse. This property makes 1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide a useful tool for studying the role of dopamine in various physiological and pathological processes.
Mécanisme D'action
1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide acts as a competitive inhibitor of DAT, binding to the same site as dopamine and preventing its reuptake. This leads to an increase in dopamine levels in the synapse, which can have various effects depending on the location and function of the dopamine receptors. In general, increased dopamine levels can lead to increased neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In general, it has been found to increase dopamine levels in the brain, leading to increased locomotor activity, reward-seeking behavior, and addiction-like behaviors. It has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide has several advantages for use in lab experiments. It is a selective DAT blocker, meaning it has minimal effects on other neurotransmitter systems. It is also relatively stable and can be easily synthesized in large quantities. However, it also has some limitations. It has a short half-life in vivo, meaning it may not be suitable for long-term studies. It also has low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease. It has also been suggested that 1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide could be used to study the role of dopamine in addiction and reward-seeking behavior. Further research is needed to fully understand the biochemical and physiological effects of 1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide and its potential applications in scientific research.
Propriétés
IUPAC Name |
1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-16(2)9-14-10-17(3,11-16)12-19(14)15(20)18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIMPQLYXBLNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)NC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4088957.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B4088958.png)
![1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4088972.png)
![2-[(2-furylmethyl)amino]-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4088980.png)
![7-(2-chlorophenyl)-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088985.png)

![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4089001.png)
![3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089013.png)
![N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4089017.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4089030.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4089041.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-N-benzyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4089047.png)
![2-[(2-fluorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4089057.png)
